N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-11-8-14(21-4-6-23-7-5-21)20-13(19-11)10-18-15(22)12-9-16-2-3-17-12/h2-3,8-9H,4-7,10H2,1H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOKFWNBOUQCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=NC=CN=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4-methyl-6-morpholinopyrimidine
The pyrimidine core is synthesized through sequential substitutions. Starting with 2,4,6-trichloropyrimidine, selective displacement of the 4- and 6-chloro groups achieves the desired substitution pattern:
- Methylation at C4 :
Treatment with methylmagnesium bromide under Grignard conditions introduces the methyl group at position 4. - Morpholine substitution at C6 :
Reacting 2-chloro-4-methyl-6-chloropyrimidine with morpholine in anhydrous DMF at 50°C for 12 hours (K₂CO₃ as base) replaces the 6-chloro group with morpholine.
Reaction Conditions :
Conversion to 2-Bromomethyl-4-methyl-6-morpholinopyrimidine
The 2-chloro group is transformed into a bromomethyl substituent to enable subsequent amination:
- Hydroxymethyl intermediate :
Hydrolysis of 2-chloro-4-methyl-6-morpholinopyrimidine using NaOH (2M, 80°C, 6 h) yields 2-hydroxymethyl-4-methyl-6-morpholinopyrimidine. - Bromination :
Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (TPP) in dichloromethane (25°C, 1 h) converts the hydroxymethyl to bromomethyl.
Analytical Data :
- ESI-MS : m/z 301.08 [M+H]⁺ (Calc. 301.05).
Amination via Gabriel Synthesis
The bromomethyl group undergoes nucleophilic substitution to introduce the primary amine:
- Phthalimide protection :
Reaction with potassium phthalimide in DMF (80°C, 8 h) forms 2-phthalimidomethyl-4-methyl-6-morpholinopyrimidine. - Deprotection :
Hydrazinolysis (hydrazine hydrate, ethanol, reflux, 4 h) removes the phthalimide group, yielding 4-methyl-6-morpholinopyrimidine-2-methanamine.
Yield : 75–80% after recrystallization.
Synthesis of Pyrazine-2-carboxylic Acid
Pyrazine-2-carboxylic acid is commercially available but can be synthesized via:
- Oxidation of 2-methylpyrazine :
Using KMnO₄ in acidic aqueous conditions (H₂SO₄, 100°C, 6 h), 2-methylpyrazine oxidizes to the carboxylic acid. - Purification :
Recrystallization from ethanol/water (1:1) affords pure product (mp 210–212°C).
Amide Coupling: Final Assembly
Activation of Pyrazine-2-carboxylic Acid
The carboxylic acid is activated using T3P (propylphosphonic anhydride), a highly efficient coupling reagent:
Coupling with 4-Methyl-6-morpholinopyrimidine-2-methanamine
The amine (1.1 equiv) is added to the activated acid, and the reaction proceeds at room temperature for 12 h.
Workup :
- Dilution with water, extraction with ethyl acetate.
- Purification via silica gel chromatography (DCM/MeOH 9:1) yields the target compound.
Yield : 70–75%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 198–200°C.
Alternative Synthetic Routes
Acid Chloride Coupling
Pyrazine-2-carbonyl chloride, generated via thionyl chloride (SOCl₂, reflux, 3 h), reacts directly with the amine in dichloromethane (Et₃N as base).
Yield : 65–70% (lower than T3P method due to side reactions).
Industrial-Scale Considerations
For bulk synthesis, the T3P-mediated coupling is preferred due to:
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the pyrazine or pyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Pyrazinecarboxamide Derivatives
Structural Features and Substitution Patterns
The compound’s unique structure combines a pyrimidine ring with morpholino and methyl substituents, distinguishing it from simpler pyrazinecarboxamides. Key structural comparisons include:
Key Observations :
- Morpholino groups (as in the target compound and Compound F) improve solubility but may reduce lipophilicity compared to halogenated or bulky substituents like tert-butyl .
Antimycobacterial Activity
- 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide : 65% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL .
- N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide : MIC = 3.13–6.25 μg/mL, 4× more potent than pyrazinamide (PZA) .
- N-(2-morpholinoethyl)pyrazine-2-carboxamide (Compound F): MIC = 8.0 μg/mL against M. tuberculosis H37Rv .
Comparison: The target compound’s morpholino-pyrimidine moiety may reduce antimycobacterial potency compared to halogenated analogs but improve pharmacokinetic properties.
Antifungal Activity
- 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide : MIC = 62.5 μmol/L against Trichophyton mentagrophytes .
Implication : Bulky substituents (e.g., tert-butyl) enhance antifungal activity, suggesting the target compound’s methyl group may offer moderate efficacy.
Enzyme Inhibition
- 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide : IC50 = 43.0 μmol/L for photosynthetic electron transport (PET) inhibition .
- MPX-004 (GluN2A antagonist) : IC50 = 79 nM, attributed to sulfonamido and thiazole groups .
Insight: The target compound lacks electron-withdrawing substituents critical for PET inhibition but may target enzymes via its morpholino group.
Physicochemical Properties and Structure-Activity Relationships (SAR)
- The target compound’s morpholino group likely reduces logP, favoring solubility.
- SAR Trends: Anti-TB Activity: Halogens (Cl, I) and CF3 groups improve activity by enhancing target binding . Antifungal Activity: Bulky substituents (tert-butyl) and chlorine atoms increase potency . Solubility: Morpholino and piperazine groups improve aqueous solubility, critical for oral bioavailability .
Cytotoxicity and Selectivity
- Pyrazinecarboxamides from : Non-toxic to HEK-293 cells at active concentrations .
- MPX-004/007 : Selective for GluN2A over GluN2B receptors, demonstrating substituent-driven selectivity .
Inference: The target compound’s morpholino and methyl groups may confer low cytotoxicity, though empirical data are needed.
Biological Activity
N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide
- Molecular Formula : C15H18N6O2
- Molecular Weight : 314.34 g/mol
- CAS Number : 1797619-37-4
The compound consists of a pyrazine ring fused with a pyrimidine structure, with a morpholine group attached, which contributes to its unique biological properties .
This compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Inflammatory Pathways : The compound has shown significant activity in reducing the production of inflammatory mediators. It interacts with enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), inhibiting their expression at both mRNA and protein levels.
- Anti-Tubercular Activity : Research indicates that this compound demonstrates notable effectiveness against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis.
- Fungicidal Properties : Related compounds have exhibited fungicidal activities, indicating that this compound may also possess similar capabilities.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | Target/Pathway | Outcome | Reference |
|---|---|---|---|
| Anti-inflammatory | COX, iNOS | Inhibition of inflammatory mediator production | |
| Anti-tubercular | Mycobacterium tuberculosis | Significant antibacterial activity | |
| Fungicidal | Various fungal species | Potential fungicidal effects |
Case Studies and Research Findings
- Anti-inflammatory Effects : In a study evaluating various compounds for anti-inflammatory properties, this compound was found to significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.
- Tuberculosis Treatment : A recent investigation into novel anti-tubercular agents highlighted this compound's efficacy against resistant strains of Mycobacterium tuberculosis, marking it as a promising candidate for further development in tuberculosis therapies.
- Fungicidal Activity : Comparative studies with structurally similar compounds demonstrated that this compound exhibited notable fungicidal properties, warranting further exploration in antifungal drug development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide in academic settings?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic aromatic substitution and coupling reactions. Key steps include:
- Amide bond formation : Reacting pyrazine-2-carboxylic acid derivatives with amines (e.g., (4-methyl-6-morpholinopyrimidin-2-yl)methylamine) using coupling agents like TBTU or EDCI in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) under basic conditions (e.g., DIEA) .
- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product. Reaction progress is monitored via TLC, and purity is confirmed by HPLC (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR (e.g., DMSO-d6 solvent) confirm structural integrity, with characteristic peaks for morpholine (δ 3.42–3.65 ppm) and pyrazine (δ 8.80 ppm) .
- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]) to verify molecular weight .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1630 cm) .
- HPLC : Ensures purity (>98%) using reverse-phase columns (C18) and UV detection .
Q. What structural features of this compound influence its pharmacological potential?
- Methodological Answer :
- Pyrazine-carboxamide core : Enhances hydrogen bonding with biological targets (e.g., enzymes) .
- Morpholine-pyrimidine moiety : Improves solubility and pharmacokinetic properties via hydrophilic interactions .
- Methyl groups : Increase metabolic stability by reducing oxidative degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require post-reaction extraction to remove residual solvent .
- Catalyst screening : Test alternative coupling agents (e.g., HATU vs. TBTU) to reduce side reactions .
- Temperature control : Lower temperatures (0–5°C) during exothermic steps (e.g., amide coupling) minimize decomposition .
Q. What strategies resolve contradictions in reported biological activity data across different assays?
- Methodological Answer :
- Dose-response validation : Perform IC assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) to confirm target specificity .
- Structural analogs : Synthesize derivatives (e.g., replacing morpholine with piperazine) to isolate pharmacophores responsible for activity .
- Assay conditions : Standardize buffer pH, incubation time, and solvent (e.g., DMSO concentration <0.1%) to minimize artifacts .
Q. How can computational modeling predict the compound’s interaction with potential biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR, PI3K) with PyMOL visualization .
- QSAR models : Correlate substituent electronegativity (e.g., morpholine’s oxygen) with inhibitory activity using regression analysis .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, followed by LC-MS to detect degradation products .
- Plasma stability : Expose to human plasma (37°C, 1h), precipitate proteins with acetonitrile, and quantify parent compound via HPLC .
- Light/heat stress tests : Use accelerated stability chambers (40°C/75% RH) with UV exposure to identify photodegradation pathways .
Q. How can researchers design derivatives to improve the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Lipophilicity adjustment : Introduce halogen atoms (e.g., Cl, F) to increase logP while maintaining solubility via morpholine’s polarity .
- P-glycoprotein evasion : Replace hydrogen bond donors (e.g., secondary amides) with bioisosteres (e.g., trifluoromethyl groups) .
- In silico BBB prediction : Tools like SwissADME estimate permeability scores based on molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
